molecular formula C12H17NO3 B8601959 Ethyl 5-cyclohexylisoxazole-3-carboxylate

Ethyl 5-cyclohexylisoxazole-3-carboxylate

Cat. No. B8601959
M. Wt: 223.27 g/mol
InChI Key: IUCHORJZHSIIFP-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

To a mixture of ethynylcyclohexane (0.600 g; 5.44 mmol) and ethyl 2-nitroacetate (1.23 mL; 10.87 mmol) in ethanol (9 mL) in an Ace pressure tube was added 1,4-diazobicyclo[2.2.2]octane (DABCO, 0.070 g; 0.60 mmol). The tube was heated at 80° C. for 96 h. The mixture was evaporated. The flash chromatography on silica gel (eluent: 20 to 80% dichloromethane in heptane) of the residue provided 1.18 g (97%) of ethyl 5-cyclohexylisoxazole-3-carboxylate as an oil.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2].[N+:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])([O-])=[O:10].C1N2CCN(CC2)C1>C(O)C>[CH:3]1([C:1]2[O:10][N:9]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:2]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(#C)C1CCCCC1
Name
Quantity
1.23 mL
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.07 g
Type
reactant
Smiles
C1CN2CCN1CC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.